molecular formula C8H12O2 B167096 (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde CAS No. 128572-92-9

(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde

Cat. No. B167096
M. Wt: 140.18 g/mol
InChI Key: JLRXJPBDWYQEHY-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde, also known as MOC, is a versatile chemical compound used in various scientific research applications. MOC is a cyclic aldehyde that possesses a unique structure and reactivity, making it an ideal candidate for a wide range of chemical reactions.

Mechanism Of Action

(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde possesses a unique structure that allows it to undergo various chemical reactions. The aldehyde group of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols. The carbonyl group of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can also undergo various transformations, including reduction, oxidation, and condensation reactions. These reactions make (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde a versatile chemical compound that can be used in various synthetic transformations.

Biochemical And Physiological Effects

(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can inhibit the growth of cancer cells and induce apoptosis. Additionally, (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde has been reported to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages And Limitations For Lab Experiments

(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde possesses several advantages for lab experiments, including its unique structure, reactivity, and versatility. (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can be easily synthesized using various methods, and its reactivity allows for the efficient preparation of various chiral compounds and pharmaceutical intermediates. However, (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde also possesses some limitations, including its high cost and limited availability. Additionally, (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can be unstable under certain conditions, making it challenging to handle and store.

Future Directions

There are several future directions for the research and development of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde. One potential direction is the development of new chemical reactions using (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde as a starting material. Additionally, the synthesis of new chiral compounds and pharmaceutical intermediates using (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde could lead to the development of new drugs with improved efficacy and reduced side effects. Furthermore, the investigation of the biochemical and physiological effects of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde could lead to the identification of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can be synthesized using various methods, including the oxidation of 4-methylcyclohexanone and the reaction of 4-methylcyclohexanone with ethyl diazoacetate. The former method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, whereas the latter method requires the use of a diazo compound and a catalyst such as copper(II) acetate. Both methods have been extensively studied and optimized for the efficient synthesis of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde.

Scientific Research Applications

(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde has been used in various scientific research applications, including the synthesis of chiral compounds, the preparation of pharmaceutical intermediates, and the development of new chemical reactions. (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde can be used as a chiral building block in the synthesis of biologically active compounds such as natural products and drugs. It can also be used as a starting material for the preparation of various pharmaceutical intermediates, including anti-inflammatory and anti-cancer agents. Additionally, (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde has been used in the development of new chemical reactions, such as the enantioselective conjugate addition of (4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde to α,β-unsaturated ketones.

properties

CAS RN

128572-92-9

Product Name

(4R)-4-Methyl-2-oxocyclohexane-1-carbaldehyde

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(4R)-4-methyl-2-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-7H,2-4H2,1H3/t6-,7?/m1/s1

InChI Key

JLRXJPBDWYQEHY-ULUSZKPHSA-N

Isomeric SMILES

C[C@@H]1CCC(C(=O)C1)C=O

SMILES

CC1CCC(C(=O)C1)C=O

Canonical SMILES

CC1CCC(C(=O)C1)C=O

synonyms

Cyclohexanecarboxaldehyde, 4-methyl-2-oxo-, (4R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.